CDK9-IN-31 (dimaleate)

Description

BenchChem offers high-quality CDK9-IN-31 (dimaleate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CDK9-IN-31 (dimaleate) including the price, delivery time, and more detailed information at info@benchchem.com.

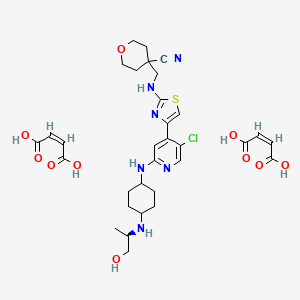

Structure

3D Structure of Parent

Properties

Molecular Formula |

C32H41ClN6O10S |

|---|---|

Molecular Weight |

737.2 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;4-[[[4-[5-chloro-2-[[4-[[(2R)-1-hydroxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]-1,3-thiazol-2-yl]amino]methyl]oxane-4-carbonitrile |

InChI |

InChI=1S/C24H33ClN6O2S.2C4H4O4/c1-16(12-32)29-17-2-4-18(5-3-17)30-22-10-19(20(25)11-27-22)21-13-34-23(31-21)28-15-24(14-26)6-8-33-9-7-24;2*5-3(6)1-2-4(7)8/h10-11,13,16-18,29,32H,2-9,12,15H2,1H3,(H,27,30)(H,28,31);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-/t16-,17?,18?;;/m1../s1 |

InChI Key |

ORMGIHAJXDBYTA-NCNYZWTASA-N |

Isomeric SMILES |

C[C@@H](NC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl)CO.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CC(CO)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of CDK9-IN-31 (dimaleate): A Technical Guide for Researchers

For research use only. Not for use in humans.

This technical guide provides an in-depth exploration of the presumed mechanism of action of CDK9-IN-31 (dimaleate), a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). While specific quantitative data and detailed experimental protocols for CDK9-IN-31 are not extensively available in the public domain, this document extrapolates its function based on the well-established role of CDK9 in cellular processes and the mechanisms of other characterized CDK9 inhibitors. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to CDK9 as a Therapeutic Target

Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcription elongation.[1][2] In complex with its regulatory partners, primarily Cyclin T1, it forms the Positive Transcription Elongation Factor b (P-TEFb).[1][3] The P-TEFb complex plays a critical role in releasing RNA Polymerase II (Pol II) from promoter-proximal pausing, a crucial step for the productive transcription of many genes, including those encoding anti-apoptotic proteins and oncogenes.[1][4] Dysregulation of CDK9 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[5][6][7]

Presumed Mechanism of Action of CDK9-IN-31

As a CDK9 inhibitor, CDK9-IN-31 (dimaleate) is hypothesized to exert its effects by binding to the ATP-binding pocket of CDK9, thereby preventing the phosphorylation of its key substrates. This inhibition of CDK9's kinase activity is expected to trigger a cascade of downstream events, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Inhibition of P-TEFb and Transcription Elongation

The primary mechanism of action of CDK9 inhibitors involves the suppression of the P-TEFb complex's kinase activity.[1] By blocking the ATP-binding site of CDK9, these inhibitors prevent the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at serine 2 (Ser2) residues.[1][4] This phosphorylation event is essential for the transition from paused to productive transcription elongation.[1][8] Inhibition of Ser2 phosphorylation leads to the stalling of RNA Pol II at promoter-proximal regions, effectively shutting down the transcription of a multitude of genes.

Furthermore, CDK9 phosphorylates and inactivates negative elongation factors such as Negative Elongation Factor (NELF) and DRB Sensitivity-Inducing Factor (DSIF), which contribute to Pol II pausing.[2] Inhibition of CDK9 would therefore maintain NELF and DSIF in their active, repressive states, further reinforcing the block on transcription elongation.

References

- 1. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to CDK9-IN-31 (dimaleate): A Selective CDK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and a validated therapeutic target in oncology. Inhibition of CDK9 has been shown to suppress the expression of anti-apoptotic proteins and key oncogenes, leading to apoptosis in various cancer cells. CDK9-IN-31 (dimaleate), also known as Compound Z1, has been identified as a selective inhibitor of CDK9. This technical guide aims to provide a comprehensive overview of CDK9-IN-31, including its mechanism of action, and potential therapeutic applications. Due to the limited publicly available data on CDK9-IN-31, this document will also outline the general methodologies used to characterize such inhibitors.

Introduction to CDK9 as a Therapeutic Target

CDK9, in complex with its regulatory partners, primarily Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a critical role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2, as well as negative elongation factors. This action releases RNAPII from promoter-proximal pausing, allowing for the transcription of downstream gene sequences.

In many cancers, there is a dependency on the continuous high-level expression of short-lived anti-apoptotic proteins (e.g., Mcl-1, XIAP) and oncoproteins (e.g., MYC). The transcription of these genes is particularly sensitive to the inhibition of CDK9. By blocking CDK9 activity, inhibitors can effectively shut down the expression of these critical survival factors, leading to selective apoptosis in cancer cells.

CDK9-IN-31 (dimaleate)

CDK9-IN-31 (dimaleate) is a small molecule inhibitor of CDK9. Information from commercial vendors indicates that it is also referred to as Compound Z1 and is the subject of patent CN116496267A.[1] At present, detailed quantitative data regarding its biochemical potency, selectivity profile, and cellular activity are not publicly available in peer-reviewed literature. This guide will, therefore, present the typical experimental framework used to characterize a novel CDK9 inhibitor.

Quantitative Data Summary (Hypothetical Data Structure)

To facilitate the comparison of CDK9-IN-31 with other known CDK9 inhibitors, all quantitative data should be summarized in clearly structured tables. The following tables represent the type of data that is essential for the evaluation of a selective CDK9 inhibitor.

Table 1: Biochemical Activity of CDK9-IN-31

| Target Kinase | IC50 (nM) | Ki (nM) | Assay Format |

| CDK9/Cyclin T1 | Data not available | Data not available | e.g., TR-FRET |

| CDK9/Cyclin T2 | Data not available | Data not available | e.g., TR-FRET |

| CDK9/Cyclin K | Data not available | Data not available | e.g., TR-FRET |

Table 2: Kinase Selectivity Profile of CDK9-IN-31

| Kinase | % Inhibition at 1 µM | IC50 (nM) |

| CDK1/Cyclin B | Data not available | Data not available |

| CDK2/Cyclin E | Data not available | Data not available |

| CDK4/Cyclin D1 | Data not available | Data not available |

| CDK5/p25 | Data not available | Data not available |

| CDK7/Cyclin H | Data not available | Data not available |

| Other kinases | Data not available | Data not available |

Table 3: Cellular Activity of CDK9-IN-31

| Cell Line | Target Pathway | EC50 (nM) (Target Engagement) | GI50 (nM) (Anti-proliferative) | Assay Type |

| e.g., MV4-11 | p-Ser2-RNAPII | Data not available | Data not available | e.g., In-Cell Western |

| e.g., HeLa | Mcl-1 Downregulation | Data not available | Data not available | e.g., Western Blot |

| e.g., A549 | MYC Downregulation | Data not available | Data not available | e.g., qPCR |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for key experiments typically performed to characterize a selective CDK9 inhibitor.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is commonly used to determine the IC50 of an inhibitor against a purified kinase.

-

Principle: A biotinylated peptide substrate and an antibody specific for the phosphorylated form of the substrate, labeled with a europium cryptate donor, are used. The kinase reaction is initiated by adding ATP. Upon phosphorylation of the substrate by CDK9, the europium-labeled antibody binds to the substrate. A streptavidin-conjugated acceptor fluorophore is then added, which binds to the biotinylated peptide. If the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation. The inhibitor's potency is determined by its ability to reduce the FRET signal.

-

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Biotinylated peptide substrate (e.g., derived from the RNAPII CTD)

-

Anti-phospho-substrate antibody labeled with Europium cryptate

-

Streptavidin-XL665

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)

-

CDK9-IN-31 (dimaleate) serially diluted

-

-

Procedure:

-

Add assay buffer, CDK9/Cyclin T1, and the inhibitor to a microplate well.

-

Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a detection mixture containing the europium-labeled antibody and streptavidin-XL665 in a buffer with EDTA.

-

Incubate for a further period (e.g., 60 minutes) to allow for antibody binding.

-

Read the plate on a TR-FRET compatible reader, measuring the emission at both the acceptor and donor wavelengths.

-

Calculate the ratio of acceptor/donor signals and plot against the inhibitor concentration to determine the IC50.

-

Cellular Target Engagement Assay (In-Cell Western)

This assay measures the ability of the inhibitor to block the phosphorylation of its target in a cellular context.

-

Principle: Cells are treated with the inhibitor, and then fixed and permeabilized within the wells of a microplate. The levels of a specific phosphorylated protein (e.g., p-Ser2-RNAPII) are detected using a primary antibody, followed by a fluorescently labeled secondary antibody. A second antibody against a housekeeping protein is used for normalization.

-

Materials:

-

Cancer cell line (e.g., MV4-11, known to be sensitive to CDK9 inhibition)

-

Cell culture medium and supplements

-

CDK9-IN-31 (dimaleate) serially diluted

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies (e.g., anti-p-Ser2-RNAPII, anti-GAPDH)

-

Infrared dye-labeled secondary antibodies

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of CDK9-IN-31 for a specified time (e.g., 2 hours).

-

Fix the cells with the fixing solution.

-

Permeabilize the cells with the permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the cells and incubate with the appropriate infrared dye-labeled secondary antibodies.

-

Scan the plate using an infrared imaging system.

-

Quantify the fluorescence intensity for the target and normalization proteins.

-

Calculate the normalized target signal and plot against inhibitor concentration to determine the EC50.

-

Visualizations

Signaling Pathway

Caption: CDK9 Signaling Pathway and Mechanism of Inhibition.

Experimental Workflow

Caption: General Experimental Workflow for CDK9 Inhibitor Characterization.

Conclusion

CDK9-IN-31 (dimaleate) is a selective inhibitor of CDK9, a kinase with a well-established role in transcriptional regulation and cancer cell survival. While specific experimental data for CDK9-IN-31 is not yet widely available in the public domain, this guide provides a framework for the types of studies that are essential for its characterization as a potential therapeutic agent. The detailed protocols and data presentation formats outlined herein serve as a guide for researchers in the field of drug discovery and development who are investigating novel CDK9 inhibitors. Further studies are required to fully elucidate the therapeutic potential of CDK9-IN-31.

References

Role of CDK9 in transcriptional regulation and cancer.

An In-depth Technical Guide on the Core Role of CDK9 in Transcriptional Regulation and Cancer

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and has emerged as a high-value target in oncology. As the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb), CDK9 phosphorylates RNA Polymerase II (RNAP II) and other key factors to release it from promoter-proximal pausing, a rate-limiting step in the expression of many genes. In numerous malignancies, cancer cells become addicted to the continuous, high-level transcription of short-lived oncoproteins, such as MYC and MCL-1, for their survival and proliferation. CDK9 is a linchpin in this process, making its inhibition a compelling therapeutic strategy. This guide provides a detailed overview of CDK9's mechanism, its role in cancer, a summary of current inhibitors, detailed experimental protocols for its study, and visual diagrams of key pathways and workflows.

The Core Function of CDK9 in Transcriptional Regulation

CDK9 is a member of the cyclin-dependent kinase family that, unlike other CDKs involved in cell cycle progression, primarily governs gene transcription.[1] It forms a heterodimer with a regulatory cyclin, most commonly Cyclin T1, to create the P-TEFb complex.[1][2]

The primary function of P-TEFb is to overcome promoter-proximal pausing of RNAP II. After transcription initiation, RNAP II synthesizes a short RNA transcript (approximately 20-60 nucleotides) and then pauses. This paused state is induced by the Negative Elongation Factor (NELF) and DRB Sensitivity-Inducing Factor (DSIF).[3][4] P-TEFb is recruited to these paused sites, where CDK9's kinase activity phosphorylates three key substrates:

-

The C-Terminal Domain (CTD) of RNAP II: CDK9 specifically phosphorylates the Serine 2 (Ser2) residues within the heptapeptide repeats of the RNAP II CTD.[3][5] This phosphorylation is a key signal for the transition from pausing to productive elongation.

-

DSIF: Phosphorylation of the Spt5 subunit of DSIF converts it from a negative to a positive elongation factor, promoting RNAP II processivity.[5]

-

NELF: Phosphorylation of NELF leads to its dissociation from the transcription complex, removing the block on elongation.[5]

This series of phosphorylation events effectively releases the paused RNAP II, allowing for the full-length transcription of the target gene.

Regulation of CDK9 Activity

The potent activity of CDK9 is tightly controlled. In the cell, a significant fraction of P-TEFb is held in an inactive state within the 7SK small nuclear ribonucleoprotein (snRNP) complex.[4] This large complex contains the 7SK snRNA, HEXIM1/2, LARP7, and MePCE. The HEXIM1 protein directly binds to the CDK9 active site, inhibiting its kinase function. Various cellular signals can trigger the release of active P-TEFb from this inhibitory complex, making it available to stimulate transcription.

Caption: Dynamic regulation of P-TEFb activity through sequestration.

Dysregulation of CDK9 in Cancer

Many cancers are characterized by a dependency on the high-level expression of specific oncoproteins that drive proliferation and prevent apoptosis. Key examples include MYC and the anti-apoptotic protein MCL-1.[3][6] These proteins are often encoded by genes with short mRNA and protein half-lives, meaning the cancer cells require their constant, robust transcription to survive—a state known as "transcriptional addiction."

CDK9 is central to this addiction. By enabling the efficient elongation of transcripts for genes like MYC and MCL1, elevated CDK9 activity sustains the oncogenic state.[2][3] Dysregulation of CDK9 has been observed in a wide range of hematological and solid tumors, often correlating with poor patient prognosis. This dependency makes CDK9 a highly attractive therapeutic target; inhibiting its activity can selectively shut down the expression of critical survival genes in cancer cells, leading to apoptosis.[7]

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Kronos Bio Presents Preclinical Data on Oral CDK9 Inhibitor KB-0742, Providing Additional Evidence of Potential Efficacy in MYC-Amplified and Transcriptionally Addicted Tumors at AACR | Nasdaq [nasdaq.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. broadpharm.com [broadpharm.com]

In-depth Technical Guide: CDK9-IN-31 (dimaleate) Target Profile and Kinase Selectivity

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target profile and kinase selectivity of CDK9-IN-31 (dimaleate), a recently identified inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a critical regulator of transcriptional elongation and a promising therapeutic target in oncology. This document outlines the current, albeit limited, understanding of CDK9-IN-31's interaction with its primary target and its broader kinase selectivity. Due to the proprietary nature of early-stage drug development, specific quantitative data such as IC50 values and comprehensive kinase panel screening results for CDK9-IN-31 (dimaleate) are not yet publicly available. However, this guide furnishes detailed methodologies for the key experiments typically employed to characterize such inhibitors, enabling researchers to design and execute studies to fully elucidate the compound's profile. Furthermore, it details the crucial signaling pathway of CDK9 in transcriptional regulation, providing context for the inhibitor's mechanism of action.

Introduction to CDK9 as a Therapeutic Target

Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that plays a pivotal role in the regulation of gene transcription. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9, in conjunction with its cyclin partners (primarily Cyclin T1), phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This phosphorylation event is a key step in releasing Pol II from promoter-proximal pausing, thereby enabling productive transcript elongation. Dysregulation of CDK9 activity has been implicated in various cancers, often linked to the overexpression of short-lived anti-apoptotic proteins and oncoproteins like MYC. Consequently, the development of selective CDK9 inhibitors has emerged as a promising strategy in cancer therapy.

CDK9-IN-31 (dimaleate): An Overview

CDK9-IN-31 (dimaleate), also referred to as Compound Z1, is a novel small molecule inhibitor of CDK9.[1] Its discovery and initial characterization are detailed in the patent CN116496267A.[1] While the patent establishes its role as a CDK9 inhibitor with potential as an anticancer agent, specific quantitative data on its potency and selectivity are not disclosed in the publicly accessible documentation.

Chemical Structure:

-

Formula: C₃₂H₄₁ClN₆O₁₀S

-

Molecular Weight: 737.22 g/mol

-

SMILES: O=C(O)/C=C\C(O)=O.OC--INVALID-LINK--N--INVALID-LINK--CC[C@H]1NC2=CC(C3=CSC(NCC4(CCOCC4)C#N)=N3)=C(Cl)C=N2.O=C(O)/C=C\C(O)=O

Target Profile and Kinase Selectivity (Data Not Available)

A comprehensive understanding of a kinase inhibitor's utility and potential off-target effects relies on detailed quantitative analysis of its target profile and broader kinase selectivity.

Target Affinity and Potency

Key parameters such as the half-maximal inhibitory concentration (IC50), equilibrium dissociation constant (Kd), or inhibition constant (Ki) are essential for quantifying the potency of an inhibitor against its intended target.

Table 1: Hypothetical Target Profile of CDK9-IN-31 (dimaleate)

| Target | Assay Type | IC50 / Kd / Ki (nM) |

|---|---|---|

| CDK9/Cyclin T1 | Biochemical Assay | Data Not Available |

| Cellular Target Engagement | CETSA | Data Not Available |

This table is a template pending the availability of experimental data.

Kinase Selectivity Profile

To assess the selectivity of CDK9-IN-31 (dimaleate), it is crucial to screen it against a broad panel of kinases. This is often performed using platforms like KINOMEscan®, which evaluates the binding of the compound to hundreds of kinases.

Table 2: Hypothetical Kinase Selectivity Profile of CDK9-IN-31 (dimaleate)

| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |

|---|---|---|

| CDK1/Cyclin B | Data Not Available | Data Not Available |

| CDK2/Cyclin A | Data Not Available | Data Not Available |

| CDK4/Cyclin D1 | Data Not Available | Data Not Available |

| CDK5/p25 | Data Not Available | Data Not Available |

| CDK6/Cyclin D3 | Data Not Available | Data Not Available |

| CDK7/Cyclin H | Data Not Available | Data Not Available |

|... (additional kinases) | Data Not Available | Data Not Available |

This table is a template pending the availability of experimental data.

Experimental Protocols

The following sections detail standardized protocols for key experiments used to characterize the target profile and kinase selectivity of novel inhibitors like CDK9-IN-31 (dimaleate).

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate (e.g., a peptide substrate for CDK9)

-

ATP

-

CDK9-IN-31 (dimaleate)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of CDK9-IN-31 (dimaleate) in DMSO and then dilute in kinase buffer.

-

Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of a solution containing the CDK9/Cyclin T1 enzyme in kinase buffer.

-

Add 2 µL of a solution containing the substrate and ATP in kinase buffer to initiate the reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

KINOMEscan® Kinase Selectivity Profiling

This is a competition binding assay that quantitatively measures the binding of a test compound to a large panel of kinases.

Principle: The assay involves a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.

Procedure (as performed by a service provider like Eurofins DiscoverX):

-

The test compound (CDK9-IN-31, dimaleate) is incubated with a panel of over 400 human kinases, each tagged with a unique DNA identifier.

-

The kinase-compound mixture is then passed over a solid support matrix to which a broad-spectrum kinase inhibitor is immobilized.

-

Kinases that are not bound to the test compound will bind to the immobilized inhibitor.

-

The amount of each kinase bound to the solid support is quantified by qPCR.

-

The results are typically reported as the percentage of the kinase that remains bound to the support in the presence of the test compound, relative to a DMSO control (% of control). A lower percentage indicates a stronger interaction. Dissociation constants (Kd) can also be determined from dose-response curves.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment. Ligand binding often stabilizes the target protein, leading to an increase in its melting temperature.

Materials:

-

Cultured cells (e.g., a cancer cell line)

-

CDK9-IN-31 (dimaleate)

-

PBS (Phosphate-Buffered Saline)

-

Protease inhibitors

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

PCR thermocycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-CDK9 antibody

Procedure:

-

Treat cultured cells with either CDK9-IN-31 (dimaleate) at various concentrations or a vehicle control (DMSO) for a specified time.

-

Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

-

Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

-

Collect the supernatant and analyze the amount of soluble CDK9 by Western blotting using a specific anti-CDK9 antibody.

-

Quantify the band intensities and plot the fraction of soluble CDK9 as a function of temperature for both treated and untreated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

CDK9 Signaling Pathway in Transcriptional Elongation

CDK9 is a central node in the regulation of transcriptional elongation. The following diagram illustrates the key steps in this pathway and the points of intervention for a CDK9 inhibitor.

Caption: CDK9-mediated transcriptional elongation pathway.

Conclusion

CDK9-IN-31 (dimaleate) is a novel inhibitor of CDK9 with therapeutic potential in oncology. While specific quantitative data on its target profile and kinase selectivity remain to be publicly disclosed, this guide provides a framework for its comprehensive evaluation. The detailed experimental protocols for in vitro kinase inhibition, broad-panel kinase screening, and cellular target engagement assays will enable researchers to thoroughly characterize this and other similar compounds. The elucidation of the CDK9 signaling pathway underscores the mechanism by which inhibitors like CDK9-IN-31 (dimaleate) can exert their anti-proliferative effects. Further research is warranted to fully define the pharmacological properties of CDK9-IN-31 (dimaleate) and its potential as a clinical candidate.

References

Unveiling CDK9-IN-31 (dimaleate): A Technical Guide to its Discovery and Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a validated target in oncology. The development of selective CDK9 inhibitors represents a promising therapeutic strategy for various malignancies. This technical guide provides a comprehensive overview of the discovery and chemical structure of a novel CDK9 inhibitor, CDK9-IN-31 (also referred to as Compound Z1), and its dimaleate salt. Due to the limited availability of specific public data for CDK9-IN-31, this document serves as a detailed framework for the characterization of such a compound, outlining the essential experimental protocols and data presentation required for a thorough preclinical evaluation.

Introduction to CDK9 as a Therapeutic Target

Cyclin-dependent kinase 9 (CDK9), in partnership with its regulatory cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb plays a pivotal role in regulating gene expression by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (p-Ser2). This phosphorylation event releases RNAPII from promoter-proximal pausing, allowing for productive transcriptional elongation.

In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC. By inhibiting CDK9, the transcription of these key survival genes is suppressed, leading to apoptosis in cancer cells. This transcriptional addiction makes CDK9 an attractive target for therapeutic intervention.

Discovery and Chemical Structure of CDK9-IN-31 (dimaleate)

CDK9-IN-31 (Compound Z1) is a novel inhibitor of CDK9. Information regarding its discovery and synthesis is primarily detailed in the patent CN116496267A, filed by Fusheng Zhou.[1][2][3] The dimaleate salt of CDK9-IN-31 is a formulation of the active compound.[3]

Chemical Structure

The precise chemical structure of CDK9-IN-31 is outlined in the aforementioned patent. For the purpose of this guide, a generic representation of a pyrimidine-based CDK9 inhibitor is used for illustrative diagrams. The core scaffold of many CDK9 inhibitors is often a substituted pyrimidine ring, which serves as a hinge-binding motif within the ATP-binding pocket of the kinase.[2][4][5]

Preclinical Characterization of a Novel CDK9 Inhibitor

The following sections detail the essential experiments required to characterize a novel CDK9 inhibitor like CDK9-IN-31.

In Vitro Kinase Inhibition Assays

The initial characterization of a novel CDK9 inhibitor involves determining its potency and selectivity against the target kinase and a panel of other kinases.

The following table is an example of how to present the inhibitory activity of a novel CDK9 inhibitor. The data presented here is for illustrative purposes only.

| Kinase Target | IC50 (nM) |

| CDK9/Cyclin T1 | X.X |

| CDK1/Cyclin B | >1000 |

| CDK2/Cyclin E | >1000 |

| CDK4/Cyclin D1 | >1000 |

| CDK5/p25 | >1000 |

| CDK7/Cyclin H | >500 |

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

-

Reagent Preparation : Prepare kinase buffer, CDK9/Cyclin T1 enzyme, substrate (e.g., a peptide derived from the RNAPII CTD), and ATP at desired concentrations.

-

Kinase Reaction : In a 384-well plate, add 1 µL of the test compound (e.g., CDK9-IN-31) at various concentrations, followed by 2 µL of CDK9/Cyclin T1 enzyme. Initiate the reaction by adding 2 µL of a substrate/ATP mix. Incubate for a specified time (e.g., 120 minutes) at room temperature.

-

ADP Detection : Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Luminescence Generation : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase. Incubate for 30 minutes at room temperature.

-

Data Acquisition : Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

-

Data Analysis : Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Activity Assays

Evaluating the effect of the inhibitor on cancer cell viability and its mechanism of action within the cellular context is a critical next step.

The following table illustrates how to present the anti-proliferative activity of a novel CDK9 inhibitor across a panel of cancer cell lines. The data is for illustrative purposes.

| Cell Line | Cancer Type | IC50 (µM) |

| MOLM-13 | Acute Myeloid Leukemia | X.X |

| MV-4-11 | Acute Myeloid Leukemia | X.X |

| HCT116 | Colorectal Carcinoma | X.X |

| A549 | Non-Small Cell Lung Cancer | X.X |

| MCF7 | Breast Cancer | X.X |

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with serial dilutions of the CDK9 inhibitor (e.g., CDK9-IN-31 dimaleate) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).

-

MTT Addition : Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Target Engagement and Mechanism of Action in Cells

To confirm that the observed cellular effects are due to the inhibition of CDK9, it is essential to measure the phosphorylation of its key downstream target, RNAPII.

-

Cell Lysis : Treat cancer cells with the CDK9 inhibitor for a short period (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for phospho-Ser2 RNAPII overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Quantify the band intensities and normalize to a loading control (e.g., total RNAPII or β-actin) to determine the dose-dependent effect of the inhibitor on Ser2 phosphorylation.

In Vivo Efficacy Studies

The anti-tumor activity of a promising CDK9 inhibitor should be evaluated in a relevant animal model.

The following table is an example of how to present the results from an in vivo efficacy study. The data is for illustrative purposes.

| Animal Model | Treatment Group | Tumor Growth Inhibition (%) |

| MOLM-13 Xenograft | Vehicle | 0 |

| MOLM-13 Xenograft | CDK9-IN-31 (X mg/kg, p.o., q.d.) | XX |

-

Cell Implantation : Subcutaneously implant a suspension of cancer cells (e.g., MOLM-13) into the flank of immunodeficient mice (e.g., NOD-SCID).

-

Tumor Growth and Randomization : Monitor tumor growth. When tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Drug Administration : Administer the CDK9 inhibitor (e.g., CDK9-IN-31 dimaleate) and vehicle control according to a predetermined schedule (e.g., daily oral gavage).

-

Tumor Measurement and Body Weight Monitoring : Measure tumor volume and body weight regularly throughout the study.

-

Endpoint and Analysis : At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows provide a clear understanding of the underlying biology and the research process.

Caption: CDK9 Signaling Pathway and Point of Inhibition.

Caption: Preclinical Characterization Workflow for a Novel CDK9 Inhibitor.

Conclusion

CDK9-IN-31 represents a novel chemical entity targeting a key vulnerability in many cancers. This technical guide has outlined the necessary preclinical studies to thoroughly characterize its potential as an anti-cancer agent. The detailed experimental protocols for in vitro and in vivo evaluation, along with the structured presentation of quantitative data and visual workflows, provide a robust framework for the continued investigation of CDK9-IN-31 and other novel CDK9 inhibitors in the drug discovery pipeline. Further public disclosure of specific experimental data for CDK9-IN-31 will be crucial for a complete assessment of its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potent and selective CDK9 inhibitor reported | BioWorld [bioworld.com]

- 4. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies [mdpi.com]

An In-Depth Technical Guide to CDK9-IN-31 (dimaleate) for Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: CDK9 as a Compelling Target in Oncology

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and has emerged as a promising therapeutic target in oncology.[1][2] As a key component of the positive transcription elongation factor b (P-TEFb) complex, alongside its primary cyclin partner, Cyclin T1, CDK9 plays a pivotal role in phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[3][4] This phosphorylation event is essential for the release of paused RNAPII at promoter-proximal regions, enabling the productive elongation of nascent mRNA transcripts.[3][4]

Dysregulation of CDK9 activity is a hallmark of various malignancies, where it drives the expression of short-lived anti-apoptotic proteins and key oncogenes, such as MYC and MCL-1.[5][6][7][8] This transcriptional addiction makes cancer cells particularly vulnerable to the inhibition of CDK9. Consequently, the development of potent and selective CDK9 inhibitors represents a promising therapeutic strategy to disrupt the transcriptional programs that fuel tumor growth and survival.[1][9]

CDK9-IN-31 (dimaleate), also known as Compound Z1, is a recently developed inhibitor of CDK9 with potential applications in cancer therapy.[10] This technical guide provides a comprehensive overview of CDK9-IN-31 (dimaleate), including its mechanism of action, and presents illustrative quantitative data and experimental protocols from analogous selective CDK9 inhibitors to guide its preclinical evaluation.

CDK9-IN-31 (dimaleate): An Overview

CDK9-IN-31 (dimaleate) is a small molecule inhibitor designed to target the kinase activity of CDK9.[10] By blocking the function of CDK9, this compound is expected to inhibit the growth of cancer cells.[10] The development of CDK9-IN-31 (dimaleate) is documented in patent CN116496267A.[10] While specific biochemical and cellular data for CDK9-IN-31 (dimaleate) are not yet widely published in peer-reviewed literature, its therapeutic rationale is grounded in the established role of CDK9 in cancer.

Mechanism of Action of CDK9 Inhibitors

The primary mechanism of action of CDK9 inhibitors is the competitive inhibition of the ATP-binding site of the CDK9 kinase.[11] This prevents the phosphorylation of key substrates, most notably Serine 2 of the RNAPII CTD.[12] The inhibition of RNAPII phosphorylation leads to a cascade of downstream effects that are detrimental to cancer cells.

Caption: Simplified signaling pathway of CDK9 inhibition.

Quantitative Data for Selective CDK9 Inhibitors

To provide a framework for the evaluation of CDK9-IN-31 (dimaleate), the following tables summarize quantitative data for other well-characterized, selective CDK9 inhibitors.

Table 1: Biochemical Activity of Selective CDK9 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| AZD4573 | CDK9 | < 3 | FRET | [6] |

| MC180295 | CDK9/Cyclin T1 | 5 | Not Specified | [13][14] |

| VIP152 | CDK9 | Not Specified | Kinome Profiling | [3] |

| KB-0742 | CDK9 | 6 | Biochemical Assay | [15] |

Table 2: Cellular Activity of Selective CDK9 Inhibitors

| Compound | Cell Line | EC50/GI50 (nM) | Assay Type | Reference |

| AZD4573 | Hematological Cancers (median) | 30 (Caspase EC50) | Caspase Activation | [6] |

| AZD4573 | Hematological Cancers (median) | 11 (GI50) | Cell Viability | [6] |

| MC180295 | 46 Cancer Cell Lines (median) | 171 (IC50) | Growth Inhibition | [16][17] |

| VIP152 | MCL Cell Lines | 55-172 (IC50) | Cell Viability | [18] |

Table 3: In Vivo Efficacy of Selective CDK9 Inhibitors

| Compound | Cancer Model | Dosing Regimen | Outcome | Reference |

| AZD4573 | MM, AML, NHL Xenografts | 5 or 15 mg/kg, BID, 2 days on/5 days off | Durable Regressions | [7] |

| MC180295 | AML & Colon Cancer Xenografts | 20 mg/kg, i.p., qod | Tumor Growth Inhibition | [13] |

| VIP152 | Ovarian Cancer Xenograft | 5-15 mg/kg, weekly | Dose-dependent Tumor Growth Inhibition | [5] |

| KB-0742 | Solid Tumor Xenografts | 60 mg/kg | Tumor Growth Inhibition | [19] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize CDK9 inhibitors.

Biochemical Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol is adapted from commercially available kinase assay kits, such as the CDK9/CyclinT Kinase Assay Kit from BPS Bioscience.[20]

Objective: To determine the in vitro inhibitory activity of a compound against CDK9.

Materials:

-

Recombinant CDK9/Cyclin T enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)[21]

-

ATP

-

CDK substrate peptide

-

Test compound (e.g., CDK9-IN-31 dimaleate) dissolved in DMSO

-

Luminescent kinase activity detection reagent (e.g., Kinase-Glo™)

-

White 384-well plate

Procedure:

-

Prepare a serial dilution of the test compound in 100% DMSO.

-

Further dilute the compound in kinase buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.[4]

-

Add 2.5 µL of the diluted test compound or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.

-

Prepare a master mix containing kinase buffer, ATP, and the CDK substrate peptide.

-

Add 12.5 µL of the master mix to each well.

-

Dilute the CDK9/Cyclin T enzyme in kinase buffer.

-

Initiate the kinase reaction by adding 10 µL of the diluted enzyme to each well.

-

Incubate the plate at 30°C for 45 minutes.[20]

-

Add 25 µL of the luminescent detection reagent to each well to stop the reaction and generate a signal.

-

Incubate at room temperature for 15 minutes, protected from light.[20]

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for a luminescent CDK9 kinase inhibition assay.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

This protocol is a general guideline for assessing the anti-proliferative effects of a CDK9 inhibitor on cancer cells.

Objective: To determine the concentration-dependent effect of a compound on cancer cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (e.g., CDK9-IN-31 dimaleate) dissolved in DMSO

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of the test compound in complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of the test compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability for each treatment relative to the vehicle control and determine the GI50 or IC50 value.

Western Blot for Target Engagement (Phospho-RNAPII Ser2)

This protocol outlines the steps to assess the in-cell inhibition of CDK9 by measuring the phosphorylation status of its direct substrate, RNAPII.

Objective: To confirm target engagement of a CDK9 inhibitor in cells by detecting a decrease in RNAPII Ser2 phosphorylation.

Materials:

-

Cancer cell line

-

Test compound (e.g., CDK9-IN-31 dimaleate)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-RNAPII (Ser2), anti-total RNAPII, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of the test compound for a defined period (e.g., 1-6 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-RNAPII (Ser2) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for total RNAPII and the loading control to ensure equal protein loading.

Caption: Western blot workflow for p-RNAPII Ser2 detection.

Conclusion

CDK9-IN-31 (dimaleate) is a promising CDK9 inhibitor for cancer research. While detailed characterization data for this specific compound is emerging, the established methodologies and data from analogous selective CDK9 inhibitors provide a robust framework for its preclinical investigation. The protocols and data presented in this guide are intended to facilitate the exploration of CDK9-IN-31 (dimaleate) and other novel CDK9 inhibitors, ultimately contributing to the development of new therapeutic strategies for transcriptionally addicted cancers.

References

- 1. Changing for the Better: Discovery of the Highly Potent and Selective CDK9 Inhibitor VIP152 Suitable for Once Weekly Intravenous Dosing for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CDK9/CyclinK Kinase Enzyme System Application Note [promega.com]

- 3. VIP152 is a selective CDK9 inhibitor with pre-clinical in vitro and in vivo efficacy in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. AZD4573 [openinnovation.astrazeneca.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ashpublications.org [ashpublications.org]

- 19. tempus.com [tempus.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. researchgate.net [researchgate.net]

A Technical Guide to CDK9 Inhibition: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a high-priority target in oncology. Its inhibition disrupts the expression of short-lived, survival-critical oncoproteins, such as MYC and MCL-1, making it a compelling strategy for treating transcriptionally addicted cancers. This guide provides an in-depth comparison of CDK9-IN-31 (dimaleate) with other prominent CDK inhibitors. While publicly available data on CDK9-IN-31 is limited, this document contextualizes its role by comparing pan-CDK inhibitors and highly selective CDK9 inhibitors. It details the underlying signaling pathways, provides comprehensive experimental protocols for inhibitor characterization, and presents a comparative analysis of inhibitor potency and selectivity to guide research and development efforts.

Introduction to CDK9 as a Therapeutic Target

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential for regulating the cell cycle and gene transcription.[1] While CDKs 1, 2, 4, and 6 are primarily involved in cell cycle progression, CDK9, along with its main cyclin partners (T1, T2, or K), forms the core of the Positive Transcription Elongation Factor b (P-TEFb).[2][3]

The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (Pol II), as well as negative elongation factors like DSIF and NELF.[4] This action releases Pol II from promoter-proximal pausing, a critical rate-limiting step, enabling productive transcriptional elongation.[3][4] Many cancers, particularly hematological malignancies and MYC-driven tumors, are highly dependent on the continuous transcription of genes encoding anti-apoptotic proteins (e.g., MCL-1) and oncoproteins (e.g., MYC).[5] By inhibiting CDK9, the production of these crucial survival proteins can be suppressed, leading to apoptosis in cancer cells.[6]

Overview of CDK9 Inhibitors

CDK inhibitors can be broadly categorized into two groups: pan-CDK inhibitors, which target multiple CDKs, and selective inhibitors, which are designed to target specific CDK family members.

-

CDK9-IN-31 (dimaleate): This compound is identified as a CDK9 inhibitor intended to inhibit cancer cell growth. Detailed biochemical data, such as IC50 values and selectivity profiles, are not extensively available in peer-reviewed literature, with primary information originating from patent filings.

-

Pan-CDK Inhibitors: First-generation compounds like Flavopiridol (Alvocidib) and Dinaciclib target a wide range of CDKs involved in both transcription and cell cycle control.[7][8] While potent, their broad activity can lead to significant toxicity.

-

Selective CDK9 Inhibitors: More recent efforts have focused on developing inhibitors with high selectivity for CDK9 to improve the therapeutic window. Compounds such as Atuveciclib, AZD4573, and KB-0742 demonstrate potent inhibition of CDK9 with significantly less activity against cell-cycle CDKs.[9][10][11]

Quantitative Comparison of CDK Inhibitors

The following table summarizes the in vitro potency and selectivity of several key CDK inhibitors. This data is crucial for comparing their therapeutic potential and potential off-target effects.

| Inhibitor | Type | CDK9 IC50 (nM) | Other Key CDK IC50s (nM) | Clinical Status (Highest Phase) |

| CDK9-IN-31 | CDK9 Selective | Data not available | Data not available | Preclinical |

| Flavopiridol | Pan-CDK | ~20-100[7] | CDK1: 30, CDK2: 170, CDK4: 100[12] | Phase 3 |

| Dinaciclib | Pan-CDK | 4[8][13] | CDK1: 3, CDK2: 1, CDK5: 1[8][13] | Phase 3[8] |

| Seliciclib | Pan-CDK | 810[14] | CDK2/cyclin E: 100, CDK7/cyclin H: 360[14] | Phase 2 |

| Atuveciclib | CDK9 Selective | 13[10][15] | >100-fold selective over CDK2[10] | Phase 1[16] |

| AZD4573 | CDK9 Selective | <4[9][17] | >10-fold selective over other CDKs[6][18] | Phase 2 |

| KB-0742 | CDK9 Selective | 6[19][20][21] | >50-fold selective over other CDKs[19][20] | Phase 1/2[22] |

CDK9 Signaling Pathway and Mechanism of Inhibition

CDK9-mediated transcriptional elongation is a tightly regulated process. In its inactive state, P-TEFb is sequestered in the 7SK small nuclear ribonucleoprotein (7SK snRNP) complex.[23] Various cellular signals can trigger the release of active P-TEFb, which is then recruited to gene promoters. There, it phosphorylates RNA Pol II, initiating transcription. CDK9 inhibitors act by competing with ATP in the kinase domain of CDK9, preventing this phosphorylation cascade.

Experimental Protocols for Inhibitor Characterization

Evaluating the efficacy and mechanism of a novel CDK9 inhibitor requires a multi-faceted approach, combining biochemical assays, cell-based functional assays, and target engagement studies.

In Vitro Kinase Inhibition Assay (TR-FRET)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified CDK9/Cyclin T1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust method.

Principle: A terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescein-labeled substrate peptide (acceptor) are used. When the substrate is phosphorylated by CDK9, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor prevents phosphorylation, leading to a loss of signal.[24]

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test inhibitor (e.g., CDK9-IN-31) in DMSO, followed by dilution in assay buffer.

-

Kinase Reaction: In a low-volume 384-well plate, add 2.5 µL of inhibitor dilution, 2.5 µL of a CDK9/Cyclin T1 and fluorescein-labeled substrate mix, and initiate the reaction by adding 5 µL of ATP solution (at Km concentration).

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.[25]

-

Detection: Stop the reaction by adding 10 µL of TR-FRET dilution buffer containing EDTA and the terbium-labeled anti-phospho-substrate antibody.[24]

-

Readout: Incubate for 60 minutes at room temperature to allow antibody binding. Read the plate on a TR-FRET compatible plate reader, measuring emission at ~520 nm (acceptor) and ~490 nm (donor).[25]

-

Analysis: Calculate the TR-FRET ratio (520 nm / 490 nm). Plot the ratio against inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Cell-Based Viability Assay (Luminescence)

This assay measures the effect of an inhibitor on the viability and proliferation of cancer cell lines. The CellTiter-Glo® assay is a widely used method that quantifies ATP levels as an indicator of metabolic activity and cell viability.[26]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MV4-11 AML cells) in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.[27]

-

Compound Treatment: Treat cells with a range of concentrations of the test inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Assay Protocol: a. Equilibrate the plate to room temperature for 30 minutes.[28] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well.[27] c. Mix on an orbital shaker for 2 minutes to induce cell lysis.[28] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[28]

-

Readout: Measure luminescence using a plate reader.[28]

-

Analysis: Normalize the luminescent signal to the vehicle control. Plot the percentage of viable cells against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

This assay confirms that the inhibitor binds to its intended target, CDK9, within the complex environment of a live cell. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a leading method for this purpose.[29]

Principle: Cells are engineered to express CDK9 fused to a NanoLuc® luciferase (energy donor). A fluorescent tracer that binds to the CDK9 active site is added (energy acceptor). When the tracer is bound, BRET occurs. A test compound that engages the target will displace the tracer, causing a loss of BRET signal.[29]

Methodology:

-

Cell Preparation: Transiently transfect HEK293 cells with a plasmid encoding a NanoLuc®-CDK9 fusion protein. Culture for ~20 hours to allow protein expression.[30]

-

Cell Plating: Harvest and resuspend the transfected cells. Dispense into a white, non-binding 384-well plate.[31]

-

Compound and Tracer Addition: Add the test inhibitor at various concentrations, followed immediately by the addition of the NanoBRET™ fluorescent tracer at a pre-optimized concentration.

-

Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the system to reach binding equilibrium.[30]

-

Substrate Addition: Add the Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor just prior to reading.[30]

-

Readout: Measure donor emission (~450 nm) and acceptor emission (~610 nm) simultaneously using a plate reader equipped with the appropriate filters.[30]

-

Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against inhibitor concentration to determine the cellular IC50, reflecting target engagement.

Conclusion and Future Directions

The inhibition of CDK9 is a validated and promising strategy for cancer therapy, particularly for malignancies addicted to transcriptional oncogenes. While pan-CDK inhibitors like Dinaciclib have demonstrated potent anti-tumor activity, their clinical utility can be limited by toxicities associated with the inhibition of cell-cycle CDKs.[32] The development of highly selective CDK9 inhibitors, such as Atuveciclib and KB-0742, represents a significant advancement, offering the potential for an improved therapeutic index.[10][11]

Although detailed public data on CDK9-IN-31 (dimaleate) is sparse, its classification as a CDK9 inhibitor places it within this exciting therapeutic landscape. For any novel CDK9 inhibitor, rigorous characterization using the biochemical, cellular, and target engagement assays detailed in this guide is paramount. Future research will focus on optimizing selectivity, understanding mechanisms of resistance, and identifying patient populations most likely to benefit from CDK9-targeted therapies.

References

- 1. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. P-TEFb- the final frontier - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. axonmedchem.com [axonmedchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. tempus.com [tempus.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Dinaciclib | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. AZD4573 [openinnovation.astrazeneca.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. selleckchem.com [selleckchem.com]

- 22. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. P-TEFb as A Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 24. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 25. bmglabtech.com [bmglabtech.com]

- 26. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 27. ch.promega.com [ch.promega.com]

- 28. OUH - Protocols [ous-research.no]

- 29. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]

- 30. eubopen.org [eubopen.org]

- 31. promega.com [promega.com]

- 32. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activity of a Selective CDK9 Inhibitor: A Technical Guide

Disclaimer: Publicly available scientific literature and databases lack specific quantitative in vitro biological activity data for CDK9-IN-31 (dimaleate). Therefore, this document serves as a representative technical guide detailing the expected biological activity and experimental evaluation of a selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor. The presented data is illustrative and based on established findings for potent and selective CDK9 inhibitors.

Introduction

Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation. In complex with its regulatory subunit, Cyclin T1, it forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), facilitating the transition from promoter-proximal pausing to productive transcription elongation. Dysregulation of CDK9 activity is implicated in various malignancies, making it an attractive target for cancer therapy. This guide outlines the typical in vitro biological profile of a selective CDK9 inhibitor.

Biochemical Activity and Selectivity

A potent and selective CDK9 inhibitor is expected to exhibit strong enzymatic inhibition of CDK9 and minimal activity against other kinases.

Table 1: Representative Biochemical Activity of a Selective CDK9 Inhibitor

| Target Enzyme | IC50 (nM) |

| CDK9/Cyclin T1 | 5 |

Table 2: Representative Kinase Selectivity Profile

| Kinase | IC50 (nM) | Selectivity (Fold vs. CDK9) |

| CDK1/Cyclin B | >1000 | >200 |

| CDK2/Cyclin A | 500 | 100 |

| CDK4/Cyclin D1 | >1000 | >200 |

| CDK5/p25 | >1000 | >200 |

| CDK7/Cyclin H | 800 | 160 |

Anti-Proliferative Activity in Cancer Cell Lines

Selective CDK9 inhibitors are anticipated to display potent anti-proliferative effects in cancer cell lines that are dependent on the transcription of short-lived anti-apoptotic proteins like Mcl-1.

Table 3: Representative Anti-Proliferative Activity of a Selective CDK9 Inhibitor

| Cell Line | Cancer Type | GI50 (nM) |

| MV4-11 | Acute Myeloid Leukemia | 50 |

| MOLM-13 | Acute Myeloid Leukemia | 75 |

| HCT116 | Colon Carcinoma | 150 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 200 |

Experimental Protocols

CDK9/Cyclin T1 Biochemical Kinase Assay (ADP-Glo™ Assay)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a test compound against the CDK9/Cyclin T1 complex.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

CDK9 substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compound (e.g., CDK9-IN-31 dimaleate) dissolved in DMSO

-

384-well white assay plates

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

-

Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Prepare the enzyme solution by diluting the CDK9/Cyclin T1 enzyme in Kinase Assay Buffer. Add 5 µL of the enzyme solution to each well.

-

Prepare the substrate/ATP solution by mixing the CDK9 substrate and ATP in Kinase Assay Buffer.

-

Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP solution to each well.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate the plate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the measurement of the anti-proliferative effects of a test compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., MV4-11, HCT116)

-

Complete cell culture medium

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear tissue culture plates

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Allow the cells to adhere and grow for 24 hours at 37°C in a humidified CO2 incubator.

-

Prepare a serial dilution of the test compound in cell culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle (DMSO) at various concentrations.

-

Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control and determine the GI50 value.

Western Blot Analysis of RNA Polymerase II Phosphorylation

This protocol is for assessing the inhibition of CDK9 activity in cells by measuring the phosphorylation of its downstream target, RNA Polymerase II.

Materials:

-

Cancer cell line (e.g., HCT116)

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-RNA Pol II (Ser2) and anti-total RNA Pol II

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with the test compound at various concentrations for a specified time (e.g., 6 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-RNA Pol II (Ser2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total RNA Pol II as a loading control.

Visualizations

CDK9 Signaling Pathway

Caption: CDK9 forms the active P-TEFb complex which phosphorylates RNA Pol II to promote transcriptional elongation.

Experimental Workflow for CDK9 Inhibitor Evaluation

Caption: A typical workflow for the in vitro evaluation of a novel CDK9 inhibitor.

Mechanism of Action of a Selective CDK9 Inhibitor

Caption: Inhibition of CDK9 leads to decreased transcription of survival genes, causing cell cycle arrest and apoptosis.

Navigating the Intellectual Property and Technical Landscape of CDK9-IN-31 (dimaleate): A Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the patent and intellectual property landscape surrounding the novel CDK9 inhibitor, CDK9-IN-31, and its dimaleate salt. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the available technical data, experimental methodologies, and the core signaling pathways associated with this potential anti-cancer agent.

Executive Summary

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a validated target in oncology. The development of selective CDK9 inhibitors represents a promising therapeutic strategy for various malignancies. CDK9-IN-31 has emerged as a novel inhibitor in this class. This guide consolidates the currently available information on its intellectual property, biological activity, and the experimental frameworks for its characterization, providing a foundational resource for further research and development.

Patent and Intellectual Property

The primary intellectual property protection for CDK9-IN-31 appears to be centered around a Chinese patent application.

Key Patent Application:

| Patent Number | Title | Applicant/Inventor | Filing Date | Status |

| CN116496267A | CDK9 inhibitor and preparation method and application thereof | Fusheng Zhou, et al. | Not Publicly Available | Pending/Published |

At present, the full text and a detailed English translation of the patent application CN116496267A are not widely available in public databases. A comprehensive analysis of the patent's claims, including the precise composition of matter claims for CDK9-IN-31 and its salts, the scope of protected therapeutic uses, and the detailed synthesis and biological data, is pending public disclosure of the complete document.

Typically, a patent of this nature would provide protection for:

-

The chemical structure of CDK9-IN-31 and its pharmaceutically acceptable salts, including the dimaleate form.

-

The synthesis process for the compound.

-

Pharmaceutical compositions containing CDK9-IN-31.

-

Methods of use for the treatment of diseases, particularly cancers, where CDK9 is implicated.

Researchers and developers are strongly advised to consult with intellectual property professionals for a thorough freedom-to-operate analysis before commencing any commercial development.

Quantitative Biological Data

Detailed quantitative data for CDK9-IN-31 and its dimaleate salt are anticipated to be disclosed within the full patent application. The following table provides a template for the types of data crucial for evaluating a novel CDK9 inhibitor. The values presented are placeholders and should be updated as official data becomes available.

| Parameter | CDK9-IN-31 (dimaleate) | Reference Compound(s) |

| In Vitro Potency | ||

| CDK9/Cyclin T1 IC50 (nM) | Data Not Available | e.g., Flavopiridol, Dinaciclib |

| Kinase Selectivity (IC50 in nM) | ||

| > CDK1/Cyclin B | Data Not Available | |

| > CDK2/Cyclin E | Data Not Available | |

| > CDK4/Cyclin D1 | Data Not Available | |

| > CDK6/Cyclin D3 | Data Not Available | |

| > CDK7/Cyclin H | Data Not Available | |

| Cellular Activity | ||

| Anti-proliferative IC50 (nM) (e.g., in MOLM-13, MV-4-11 cell lines) | Data Not Available | |

| Apoptosis Induction (EC50, nM) | Data Not Available | |

| Pharmacokinetics (in vivo) | ||

| Half-life (t1/2, hours) | Data Not Available | |

| Bioavailability (%) | Data Not Available | |

| Cmax (ng/mL) | Data Not Available | |

| In Vivo Efficacy | ||

| Tumor Growth Inhibition (%) in xenograft models | Data Not Available |

Experimental Protocols

The following sections detail representative experimental methodologies for the synthesis, in vitro, and in vivo characterization of a novel CDK9 inhibitor like CDK9-IN-31. These protocols are based on established practices in the field and should be adapted based on the specific properties of the compound.

Chemical Synthesis of CDK9 Inhibitor

A general multi-step synthesis for a heterocyclic CDK9 inhibitor is outlined below. The specific reactants and conditions for CDK9-IN-31 would be detailed in the patent CN116496267A.

Representative synthetic workflow for a CDK9 inhibitor.

In Vitro Kinase Assay